molecular formula C18H17ClN4O5S B12169134 {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B12169134
M. Wt: 436.9 g/mol
InChI Key: JGNSPSHASHWVJW-UHFFFAOYSA-N
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Description

{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 2-chloroaniline with nitrous acid, followed by cyclization with sulfur dioxide.

    Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazinyl derivative.

    Methoxyphenyl Attachment: Finally, the piperazinyl derivative is reacted with 2-methoxybenzoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include sulfides or other reduced derivatives.

    Substitution: Products may include substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can exhibit fluorescence.

Medicine

The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone involves interactions with various molecular targets. The benzoxadiazole ring can interact with biological macromolecules, while the sulfonyl group can form strong interactions with proteins. The piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-hydroxyphenyl)methanone
  • {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-ethoxyphenyl)methanone

Uniqueness

The unique combination of the benzoxadiazole ring, sulfonyl group, piperazine ring, and methoxyphenyl group in {4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone provides it with distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C18H17ClN4O5S/c1-27-14-5-3-2-4-12(14)18(24)22-8-10-23(11-9-22)29(25,26)15-7-6-13(19)16-17(15)21-28-20-16/h2-7H,8-11H2,1H3

InChI Key

JGNSPSHASHWVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

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